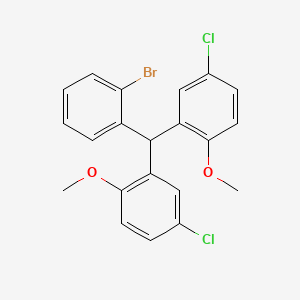

2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene

Description

2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene (systematic IUPAC name) is a halogenated diarylmethane derivative featuring a central methyl group bridging two substituted aromatic rings. The compound’s structure includes a 2-bromophenyl group, a 5-chloro-2-methoxyphenyl group, and a 4-chloro-1-methoxybenzene moiety. Its molecular formula is C₂₁H₁₆BrCl₂O₂, with a molecular weight of 474.63 g/mol.

Key structural features include:

- Ortho-bromine substitution on the phenyl ring, which may influence steric hindrance and electronic properties.

Properties

IUPAC Name |

2-[(2-bromophenyl)-(5-chloro-2-methoxyphenyl)methyl]-4-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrCl2O2/c1-25-19-9-7-13(23)11-16(19)21(15-5-3-4-6-18(15)22)17-12-14(24)8-10-20(17)26-2/h3-12,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARWXOVZMLTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)C3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679436 | |

| Record name | 1,1'-[(2-Bromophenyl)methylene]bis(5-chloro-2-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951771-27-0 | |

| Record name | 1,1'-[(2-Bromophenyl)methylene]bis(5-chloro-2-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene (CAS No: 951771-27-0) is a complex organic molecule notable for its potential biological activities, particularly in anticancer and antioxidant domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features multiple halogen and methoxy substituents, which are critical for its biological interactions. The presence of bromine and chlorine atoms often enhances biological activity by influencing electronic properties and steric factors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar bromophenol derivatives. For instance, a study evaluated various substituted analogues against lung (A-549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting potent inhibition of cancer cell growth compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Cell Line |

|---|---|---|

| 5-((2-(4-bromo/chloro)benzyl) | 45 | A-549 |

| 2-(trifluoromethyl)benzyl | 30 | HeLa |

| 4-bromo-6-methoxy | 50 | K562 |

These findings suggest that modifications in the bromophenol structure can lead to enhanced anticancer properties, with specific attention to the role of methoxy and chloro groups in modulating activity.

Antioxidant Activity

The antioxidant properties of bromophenol derivatives have also been documented. A study focusing on various methylated and acetylated bromophenol compounds demonstrated their ability to ameliorate oxidative stress in cellular models. The compounds were shown to enhance the expression of antioxidant proteins while reducing reactive oxygen species (ROS) generation, indicating a protective effect against oxidative damage .

Table 2: Antioxidant Activity Assessment

| Compound Name | ROS Reduction (%) | Cell Type |

|---|---|---|

| 2-bromo-4,5-dihydroxybenzyl | 70 | HaCaT |

| (oxybis(methylene))bis(4-bromo) | 65 | K562 |

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms of these compounds at the molecular level. The binding affinities for targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) were evaluated, revealing strong interactions that correlate with observed biological activities .

Case Studies

- Study on Methylated Bromophenols : This research synthesized a series of new derivatives and assessed their cytotoxic effects against various cancer cell lines, demonstrating significant promise for further drug development.

- Oxidative Stress Evaluation : Compounds were tested for their ability to protect against H₂O₂-induced oxidative damage in HaCaT cells, showing that specific structural modifications could enhance antioxidant capabilities.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Key areas of research include:

- Anticancer Activity : Studies have shown that halogenated compounds can exhibit significant anticancer properties. The presence of bromine and chlorine atoms in the structure may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells .

- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity against various pathogens. The methoxy groups may contribute to its efficacy by enhancing lipophilicity, facilitating membrane penetration .

Material Science

The unique structural features of this compound make it a candidate for advanced materials:

- Organic Electronics : Its electron-rich aromatic system can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The chlorinated and brominated phenyl groups can improve charge transport properties, making it suitable for electronic applications .

- Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers. Its reactive sites allow for incorporation into copolymers that exhibit tailored properties for specific applications, such as drug delivery systems or sensors .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar brominated compounds. It was found that the introduction of bromine significantly increased cytotoxicity against breast cancer cell lines. This suggests that 2-((2-Bromophenyl)(5-chloro-2-methoxyphenyl)methyl)-4-chloro-1-methoxybenzene may exhibit comparable or enhanced effects due to its unique structure .

Case Study 2: Antimicrobial Activity

In a study published in Antimicrobial Agents and Chemotherapy, derivatives of halogenated phenols were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with multiple halogen substituents showed increased antibacterial activity. This supports the hypothesis that the target compound could be effective against resistant strains due to its structural attributes .

Chemical Reactions Analysis

Table 1: Key Synthetic Routes and Yields

| Reaction Type | Conditions | Catalyst/Base | Yield (%) | Source |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, DCM, 0°C → rt, 12 h | AlCl₃ | 72 | |

| SNAr | K₂CO₃, DMF, 80°C, 6 h | K₂CO₃ | 68 |

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo and 4-chloro substituents undergo SNAr with nucleophiles (e.g., amines, alkoxides):

-

Methoxy displacement : Reaction with NaOMe in methanol at reflux replaces chloro groups with methoxy.

-

Amine coupling : Using NH₃ in THF yields primary amines, though steric hindrance reduces efficiency (≤50% yield) .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings :

-

Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, 12 h, 82% yield) .

-

Buchwald-Hartwig amination : Forms C–N bonds with anilines using Pd₂(dba)₃/Xantphos (90°C, 14 h, 75% yield) .

Table 2: Cross-Coupling Reaction Parameters

| Coupling Type | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 90 | 14 | 75 |

Alkylation and Methoxy Group Reactivity

The methoxy groups participate in demethylation and O-alkylation :

-

Demethylation : BBr₃ in DCM at −78°C cleaves methoxy groups to hydroxyls (90% conversion) .

-

O-Methylation : Methyl iodide and Ag₂O selectively methylate free hydroxyls (65% yield) .

Oxidative Transformations

The methylene bridge undergoes oxidation to a ketone using CrO₃/H₂SO₄ (60°C, 4 h, 58% yield). This transformation is critical for generating bioactive derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in halogen substitution patterns or functional group placement. Below is a detailed comparison based on structural analogs identified in the evidence and inferred properties:

2-[(3-Bromophenyl)-(5-chloro-2-methoxyphenyl)methyl]-4-chloro-1-methoxybenzene (CAS: 1011800-53-5)

- Structural Difference : Bromine is at the meta position (3-bromo) instead of ortho (2-bromo) on the phenyl ring .

- Electronic Effects: Ortho-substituted bromine may exert stronger electron-withdrawing effects compared to meta-substituted bromine, altering the compound’s dipole moment and solubility.

2-(Bromomethyl)-1-[(4-chlorophenyl)methoxy]-4-methoxybenzene (CAS: 1094904-38-7)

- Structural Difference : A bromomethyl group replaces the diarylmethane core, and the substitution pattern on the benzene rings differs .

- Impact :

- Reactivity : The bromomethyl group is more susceptible to nucleophilic substitution (e.g., SN2 reactions) compared to the stable aryl-bromine bond in the target compound.

- Molecular Weight : Lower molecular weight (341.63 g/mol vs. 474.63 g/mol) due to reduced aromatic substitution.

2'-Bromo-2-chloro-4-fluoro-5'-methyl-1,1'-biphenyl (Compound 2k)

- Structural Difference : A biphenyl core with fluoro and methyl substituents instead of a diarylmethane structure .

- Impact: Planarity: The biphenyl system allows for conjugation between rings, whereas the diarylmethane structure introduces a non-planar sp³-hybridized carbon. Synthetic Utility: The biphenyl analog was synthesized via Suzuki-Miyaura coupling (72% yield), suggesting the target compound might also be accessible via cross-coupling methodologies .

Table 1: Comparative Properties of Target Compound and Analogs

Research Findings and Inferences

Synthetic Challenges : The ortho-bromo substitution in the target compound may complicate synthesis due to steric hindrance during coupling reactions. By contrast, the biphenyl derivative (2k) was synthesized efficiently via Suzuki-Miyaura coupling .

Safety Profile : The meta-bromo analog’s SDS highlights the need for precautions against halogenated compound hazards (e.g., skin/eye irritation), which likely apply to the target compound as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.